molecular formula C19H18N4O4 B2547057 N3-L-Dab(Fmoc)-OH CAS No. 2250436-44-1

N3-L-Dab(Fmoc)-OH

Cat. No.: B2547057
CAS No.: 2250436-44-1
M. Wt: 366.377
InChI Key: ZWTIWUGRZMLNNV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is crucial in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Scientific Research Applications

N3-L-Dab(Fmoc)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: It is used to synthesize peptides and proteins for research in biochemistry and molecular biology.

    Drug Development: Peptides synthesized using this compound are used in the development of new drugs and therapeutic agents.

    Biomaterials: It is used in the synthesis of biomaterials for tissue engineering and regenerative medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-L-Dab(Fmoc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-2,4-diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N3-L-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

    Deprotection: The major product is L-2,4-diaminobutyric acid.

    Coupling: The major products are peptides or proteins with the desired sequence.

Mechanism of Action

The mechanism of action of N3-L-Dab(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    N3-L-Lys(Fmoc)-OH: Similar to N3-L-Dab(Fmoc)-OH but derived from lysine.

    N3-L-Orn(Fmoc)-OH: Derived from ornithine, another amino acid.

Uniqueness

This compound is unique due to its specific structure, which allows for the synthesis of peptides with distinct properties. Its use in peptide synthesis provides researchers with a versatile tool for creating a wide range of peptides and proteins.

Properties

IUPAC Name

(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTIWUGRZMLNNV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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